Cas no 33956-61-5 (Tetranactin)
use toAnd characteristics : Suitable for Apple control\tea\Mites on flowers and other crops.Features:1\It has strong acaricidal activity;1\Can kill adult insects,Can also kill eggs;3\Low toxicity to humans and animals,Plants are not prone to chemical damage;4\It is not easy to develop resistance to sensitive mites;5\No environmental pollution;6\Can interact with various pesticides\Mixed use of fungicides.
Tetranactin structure
Tetranactin
33956-61-5
C44H72O12
793.03528
306419
Tetranactin Properties
Names and Identifiers
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- 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone,5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-
- 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone,5,14,23,32-tetraethyl-2,1
- TETRANACTIN
- (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23,32-Tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontan-3,12,21,30-tetron
- (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23,32-Tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone
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- NKNPHSJWQZXWIX-LQRMHRGNSA-N
- InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,39+,40+/m1/s1
- CC[C@H]1OC(=O)[C@H](C)[C@@H]2CC[C@@H](O2)C[C@H](CC)OC(=O)[C@@H](C)[C@@H]2CC[C@@H](O2)C[C@@H](CC)OC(=O)[C@H](C)[C@H]2CC[C@@H](O2)C[C@H](CC)OC(=O)[C@@H](C)[C@@H]2CC[C@@H](O2)C1
Computed Properties
- 792.50256
Experimental Properties
- 142.12
Tetranactin Price
Tetranactin Related Literature
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1. Synthesis of (+)- and (–)-homononactic acid from (S)-1,2-epoxybutane. Total synthesis of tetranactin by ‘reverse coupe du roi’Ulrich Schmidt,Jürgen Werner J. Chem. Soc. Chem. Commun. 1986 996
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2. Biosynthesis of nonactin from acetate, propionate, and succinate: the assignment of its carbon-13 n.m.r. spectrum by two-dimensional correlation spectroscopyDoreen M. Ashworth,John A. Robinson,David L. Turner J. Chem. Soc. Chem. Commun. 1982 491
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3. Contents pages
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4. Contents pages
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5. Biosynthesis of the macrotetrolide antibiotics: an investigation using carbon-13 and oxygen-18 labelled acetate and propionateDoreen M. Ashworth,John A. Robinson J. Chem. Soc. Chem. Commun. 1983 1327
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Alison M. Hill Nat. Prod. Rep. 2006 23 256
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7. Biosynthesis of the macrotetrolide antibiotics; the incorporation of carbon-13 and oxygen-18 labelled acetate, propionate, and succinateDoreen M. Ashworth,John A. Robinson,David L. Turner J. Chem. Soc. Perkin Trans. 1 1988 1719
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Peter Metz,Uta Meiners,Eva Cramer,Roland Fr?hlich,Birgit Wibbeling Chem. Commun. 1996 431
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David E. Fenton Chem. Soc. Rev. 1977 6 325
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Mark C. Elliott Contemp. Org. Synth. 1997 4 238
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